molecular formula C16H16FNO B5882821 N-(4-fluorophenyl)-4-(propan-2-yl)benzamide

N-(4-fluorophenyl)-4-(propan-2-yl)benzamide

Cat. No.: B5882821
M. Wt: 257.30 g/mol
InChI Key: OXMKJUTTYNUPEA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(propan-2-yl)benzamide: is an organic compound characterized by the presence of a fluorophenyl group and a propan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to yield this compound.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with the use of a suitable solvent such as dichloromethane. The reaction temperature is typically maintained at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-4-(propan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the propan-2-yl group can influence its pharmacokinetic properties. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(propan-2-yl)benzamide
  • N-(4-bromophenyl)-4-(propan-2-yl)benzamide
  • N-(4-methylphenyl)-4-(propan-2-yl)benzamide

Uniqueness

N-(4-fluorophenyl)-4-(propan-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11(2)12-3-5-13(6-4-12)16(19)18-15-9-7-14(17)8-10-15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMKJUTTYNUPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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